N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-3-11-23-18(16-6-5-12-25-16)21-22-19(23)26-13-17(24)20-15-9-7-14(4-2)8-10-15/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24) |
InChI Key |
WOHHQQYDUOUFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached using thiol reagents under basic conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the triazole ring can lead to dihydrotriazoles.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a triazole ring, a furan moiety, and an acetamide group. The synthesis typically involves the reaction of 4-ethylphenyl acetamide with a furan-substituted triazole derivative. This multi-step synthesis allows for the introduction of various functional groups that enhance its biological activity.
Anticancer Properties
One of the most significant applications of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potential as an anticancer agent. Studies have shown that derivatives of triazole compounds exhibit considerable anticancer activity against various cancer cell lines. For instance, triazole derivatives have demonstrated growth inhibition percentages exceeding 70% against several tumor types, including ovarian and lung cancers .
Antifungal and Antimicrobial Activity
The compound also exhibits antifungal properties, making it valuable in agricultural applications. Triazole derivatives are known for their ability to inhibit fungal growth, which is critical in crop protection. The incorporation of a furan ring enhances the bioactivity against specific fungal strains, thus broadening its applicability in agricultural settings .
Case Studies
Several studies have documented the efficacy of similar compounds:
- Anticancer Studies : A study involving N-Aryl triazoles reported significant anticancer activity against multiple cell lines with percent growth inhibitions ranging from 51% to 86% across different models .
- Agricultural Applications : Research has highlighted the effectiveness of triazole-based fungicides in controlling plant diseases caused by fungi such as Fusarium and Botrytis, showcasing their importance in sustainable agriculture practices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of “N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Key Observations:
- Core Modifications: The target compound’s allyl group at position 4 distinguishes it from VUAA1 and OLC-12, which have ethyl or pyridinyl groups.
- Acetamide Substituents : The 4-ethylphenyl group in the target compound is less polar than the 4-isopropylphenyl (OLC-12) or 3,5-dimethylphenyl (), suggesting higher hydrophobicity and possible membrane permeability advantages .
Physicochemical Properties
Comparative data for selected compounds:
<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
- The target compound’s allyl and furan groups contribute to a higher predicted LogP compared to VUAA1, indicating increased lipophilicity. This may enhance blood-brain barrier penetration in insect models but reduce aqueous solubility .
- Melting points for furan-containing triazoles (e.g., 125–128°C for Compound 6l ) suggest crystalline stability, though data for the target compound are lacking.
Insect Olfaction Modulation
- VUAA1: A well-characterized Orco agonist that activates insect odorant receptor co-receptors, inducing non-specific cation channel activity .
- OLC15 : A structural analogue with a 4-butylphenyl group acts as an Orco antagonist, highlighting the critical role of acetamide substituents in determining agonist/antagonist behavior .
- The furan-2-yl group may confer species-specific selectivity compared to pyridinyl-based agonists .
Antimicrobial and Anti-inflammatory Activity
- KA3 () : Derivatives with electron-withdrawing groups on the aryl ring showed MIC values of 8–16 µg/mL against S. aureus and E. coli, indicating that substituent electronics modulate antimicrobial potency .
- Anti-exudative Derivatives (): Compounds with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole scaffolds demonstrated dose-dependent anti-exudative activity in rat models, likely via COX-2 inhibition .
Biological Activity
N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound characterized by a complex molecular structure that integrates various functional groups, suggesting significant potential for diverse biological activities. Its unique design includes an ethylphenyl group, a furan moiety, and a triazole ring, which are known for their pharmacological properties.
The molecular formula of this compound is with an approximate molecular weight of 424.5 g/mol. The presence of the triazole and furan rings indicates potential interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- The furan moiety in the compound has been linked to significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. For instance, derivatives of furan have shown minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli .
- In vitro studies have demonstrated that related compounds possess broad-spectrum antimicrobial properties, outperforming traditional antibiotics like streptomycin and tetracycline .
-
Antifungal Activity :
- Compounds with similar structures have displayed antifungal properties, indicating potential applications in treating fungal infections .
- Anticancer Potential :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, some triazole derivatives are known to inhibit fungal cytochrome P450 enzymes .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-{[5-(furan - 2 - y) - 4H - 1, 2, 4 - triazol - 3 - y]sulfanyl}acetamide | Methyl substitution on phenyl | Antifungal |
| N-cyclohexyl-2-{[5-(pyridin - 3 - y) - 4H - 1, 2, 4 - triazol - 3 - y]sulfanyl}acetamide | Cyclohexyl and pyridyl groups | Anticancer |
| N-(4-pyridinyl)-2-{[5-(furan)]triazole derivatives} | Various substitutions on triazole | Antimicrobial |
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of related furan derivatives highlighted that one specific derivative exhibited significant bactericidal activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus . This suggests that the structural features present in this compound may similarly confer potent antimicrobial effects.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
Answer:
The synthesis of this triazole-acetamide derivative requires multi-step optimization:
- Key Steps : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates, followed by alkylation or coupling reactions to introduce the furan and prop-2-en-1-yl groups .
- Critical Parameters :
- Temperature : 60–80°C for cyclization; room temperature for coupling reactions to avoid side products .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for triazole formation .
- Catalysts : KOH or NaH for deprotonation during alkylation steps .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity .
Basic: What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>98% for biological assays) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 423.12) .
Basic: How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties?
Answer:
Substituents on the phenyl ring modulate lipophilicity and bioavailability:
- Electron-Withdrawing Groups (e.g., -Cl, -CF3): Increase metabolic stability but reduce solubility. For example, chloro-substituted analogs show logP values ~3.5 vs. ~2.8 for methoxy derivatives .
- Steric Effects : Bulky groups (e.g., -OCH3 at the para position) hinder rotational freedom, impacting binding to hydrophobic enzyme pockets .
| Substituent | logP | Solubility (μg/mL) |
|---|---|---|
| -Cl | 3.5 | 12.4 |
| -OCH3 | 2.8 | 28.9 |
| -CF3 | 3.7 | 8.1 |
| Data derived from analogs in . |
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Answer:
Molecular Docking and MD Simulations :
- Target Selection : Prioritize enzymes with conserved catalytic sites (e.g., COX-2, EGFR kinase) based on structural homology to known triazole inhibitors .
- Docking Workflow :
- Prepare ligand (protonation states via MarvinSketch) and receptor (PDB: 1CX2 for COX-2).
- Use AutoDock Vina with Lamarckian GA; validate binding poses with RMSD clustering .
- Key Interactions : Prop-2-en-1-yl and furan groups form π-π stacking with Phe residues; sulfanyl bridges hydrogen-bond to catalytic Ser/Thr .
Advanced: What strategies resolve contradictions in biological activity data across substituent analogs?
Answer:
Contradictions often arise from assay variability or substituent electronic effects:
- Case Study : Anti-inflammatory activity (IC50) discrepancies in para-Cl vs. para-OCH3 analogs:
- Hypothesis : Chloro analogs may exhibit non-specific cytotoxicity at high concentrations, masking target-specific effects .
- Resolution :
Conduct dose-response curves across 3+ independent assays.
Pair with cytotoxicity screening (MTT assay) to normalize IC50 values .
- Statistical Tools : Use ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) .
Advanced: How to design SAR studies using analogs with varying substituents on triazole and phenyl groups?
Answer:
SAR Workflow :
Library Design : Synthesize analogs with systematic substitutions (e.g., -H, -CH3, -Cl, -OCH3 on phenyl; furan vs. thiophene on triazole) .
Activity Profiling : Screen against primary targets (e.g., COX-2 inhibition) and off-targets (e.g., CYP450 isoforms).
QSAR Modeling : Use descriptors like Hammett constants (σ) and molar refractivity (MR) to correlate structure with activity .
| Substituent (R) | COX-2 IC50 (μM) | logP |
|---|---|---|
| -H | 12.3 | 2.5 |
| -Cl | 8.7 | 3.5 |
| -OCH3 | 15.9 | 2.8 |
| Data from . |
Advanced: What are the best practices for validating the compound’s stability under different storage conditions?
Answer:
- Accelerated Stability Testing :
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation; use amber vials for long-term storage .
Advanced: How to address discrepancies in reported IC50 values due to assay variability?
Answer:
- Standardization :
- Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and passage numbers .
- Normalize data to a reference inhibitor (e.g., celecoxib for COX-2 assays) .
- Inter-lab Validation : Share samples with collaborating labs for blinded replicate testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
